3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOVMFLHLZNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385423 | |
| Record name | 3-(4-chlorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4035-38-5 | |
| Record name | 3-(4-chlorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones or hydrazides with suitable diketones or aldehydes. One common method involves the reaction of 4-chlorophenylhydrazine with furan-2-carbaldehyde and acetophenone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
The compound 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.
Synthesis and Structural Characteristics
The synthesis of this pyrazole derivative involves a multi-step process that typically includes the formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds. The presence of the 4-chlorophenyl and furan substituents plays a crucial role in determining the compound's biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures induce apoptosis in various cancer cell lines. Specifically, 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been evaluated for its ability to inhibit cell proliferation in human leukemia and solid tumor cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | K562 | 12.5 | Apoptosis induction |
| Similar Pyrazole Derivative | HCT116 | 25 | CDK2 inhibition |
These findings suggest that the compound may interact with key cellular pathways involved in cancer progression, such as tubulin polymerization and apoptosis regulation .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 61% at 10 µM | 76% at 10 µM |
| Dexamethasone (Control) | 76% at 1 µM | 86% at 1 µM |
This indicates that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Studies have reported that 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibits activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Bacillus subtilis | 40 µg/mL |
| Aspergillus niger | 40 µg/mL |
These results highlight the compound's potential utility in treating infections caused by resistant strains .
Case Studies
A recent study focused on the synthesis and evaluation of various pyrazole derivatives, including 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole , demonstrated its effectiveness against tumor cells and its ability to modulate inflammatory responses. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer progression and inflammation .
Q & A
Q. What are the common synthetic routes for preparing pyrazoline derivatives such as 3-(4-chlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole?
Pyrazoline derivatives are typically synthesized via cyclocondensation or cyclization reactions. For example:
- Hydrazide cyclization : Substituted hydrazides (e.g., benzoic acid derivatives) can be cyclized using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole core .
- Chalcone precursor route : Condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives under acidic or basic conditions yields pyrazolines. This method allows modular substitution on the aryl rings .
- Multi-step protocols : Derivatives with complex substituents (e.g., trifluoromethyl groups) may require sequential functionalization, as seen in the synthesis of analogs via hydrolysis and coupling reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) and confirms cyclization .
- NMR (¹H/¹³C) : Resolves substituent positions and diastereotopic protons in the dihydropyrazole ring .
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles, and hydrogen-bonding networks. For example, studies on similar pyrazolines revealed planar aryl rings and chair-like conformations in the dihydropyrazole moiety .
Q. What biological activities are associated with pyrazoline derivatives, and how are they assessed?
Pyrazolines exhibit diverse bioactivities, including:
- Antimicrobial activity : Evaluated via agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli). Substitutions at the 3- and 5-positions significantly modulate potency .
- Antioxidant properties : Assessed using DPPH radical scavenging assays, where electron-donating groups (e.g., methoxy) enhance activity .
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazoline derivatives?
X-ray studies provide atomic-level insights:
- Conformational analysis : For example, the dihydropyrazole ring in 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone adopts a half-chair conformation, with the aryl rings tilted at ~60° relative to the pyrazole plane .
- Intermolecular interactions : Hydrogen bonds (e.g., C–H···O/N) and π-π stacking influence crystal packing and stability, critical for understanding solid-state reactivity .
Q. What computational methods complement experimental data in studying pyrazoline derivatives?
- DFT calculations : Used to optimize molecular geometry, predict vibrational spectra, and analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with bioactivity .
- Molecular docking : Evaluates binding affinities to target proteins (e.g., antimicrobial enzymes), guiding structure-activity relationship (SAR) studies .
Q. How can researchers address contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from substituent effects. Methodological approaches include:
- Systematic SAR studies : Compare analogs with incremental substitutions (e.g., 4-Cl vs. 4-OCH₃) to identify pharmacophoric features. For instance, chloro substituents enhance antibacterial activity, while methoxy groups favor antioxidant effects .
- Meta-analysis of pharmacological data : Cross-reference activity profiles from multiple studies to distinguish assay-specific artifacts (e.g., solubility issues) from true structural trends .
Q. What strategies optimize the regioselectivity of pyrazoline synthesis?
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) can direct cyclization pathways .
- Precursor design : Using pre-functionalized chalcones or hydrazides with steric/electronic biases ensures regioselective ring closure .
Methodological Notes
- Storage and handling : Store pyrazoline derivatives in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as hydrolytic degradation can occur .
- Data reproducibility : Validate synthetic protocols by reporting reaction yields, purity (HPLC), and spectral data (e.g., NMR coupling constants) in full .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
